[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
Description
[1-(3-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a tetrazole-derived compound featuring a 3-chlorophenyl substituent at the 1-position of the tetrazole ring and a methanamine group at the 5-position, stabilized as a hydrochloride salt. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, which enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
[1-(3-chlorophenyl)tetrazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5.ClH/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJXSFPFVRXNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NN=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Azide-Nitrile Cycloaddition
A widely employed method for preparing 5-substituted 1H-tetrazoles involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst under reflux or microwave conditions.
Procedure : An α-amino nitrile precursor (bearing the 3-chlorophenyl group) is reacted with sodium azide and zinc chloride in isopropyl alcohol under reflux for approximately 16 hours. The reaction progress is monitored by thin-layer chromatography (TLC) using a methanol:dichloromethane solvent system. After completion, the mixture is acidified with concentrated hydrochloric acid to precipitate the product, which is then extracted with ethyl acetate, washed, dried, and evaporated to yield the tetrazole derivative as its hydrochloride salt.
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- Reflux in isopropyl alcohol
- Sodium azide (1.05 equivalents)
- Zinc chloride (0.5 equivalents)
- Acidification with HCl for salt formation
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- Typical yields around 70-75%
- Melting points consistent with tetrazole hydrochloride salts
- Confirmed by spectroscopic methods (NMR, IR)
This method is documented in the synthesis of phenyl(2H-tetrazol-5-yl)methanamine derivatives and is adaptable for 3-chlorophenyl substituted analogs.
Multicomponent One-Pot Reactions
A sophisticated approach involves a one-pot six-component reaction combining propargylamine, 3-chlorobenzaldehyde, an isocyanide, and azide sources to form tetrazole derivatives.
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- Propargylamine reacts with 3-chlorobenzaldehyde to form an imine intermediate.
- The imine is protonated by hydrazoic acid generated in situ.
- The iminium ion reacts with an isocyanide to form a nitrilium ion.
- The nitrilium ion is attacked by azide ion, leading to tetrazole ring formation via electrocyclization.
- Subsequent copper-catalyzed alkyne-azide cycloaddition (CuAAC) may be employed to further functionalize the tetrazole.
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- Room temperature stirring for initial steps
- Use of trimethylsilyl azide (TMSN3) as azide source
- Copper(I) catalysis for click reaction steps
- Solvent: trifluoroethanol (TFE) or DMF for subsequent steps
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- One-pot synthesis reduces purification steps
- High atom economy and efficiency
- Applicable to diverse aldehyde and isocyanide substrates
This method has been recently reported with detailed mechanistic insights and can be adapted for 3-chlorophenyl substrates.
Microwave-Assisted Synthesis with Metal Catalysts
Microwave irradiation accelerates the synthesis of 5-substituted tetrazoles by enhancing reaction rates and yields.
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- Mix 3-chlorophenyl-substituted nitrile with sodium azide and a rare-earth or post-transition metal catalyst (e.g., indium chloride).
- Use a solvent mixture such as isopropanol/water (3:1).
- Heat the sealed reaction mixture in a microwave reactor at 100-160 °C for 30 minutes to 4 hours.
- After cooling, extract the product by acidification with hydrochloric acid and organic solvent extraction.
- Dry and concentrate to obtain the tetrazole hydrochloride.
Benefits :
- Shorter reaction times (minutes to hours)
- Higher yields (up to 99% reported for related tetrazoles)
- Cleaner reactions with fewer by-products
This approach is particularly useful for scale-up and rapid synthesis.
Post-Synthetic Modification to Form Hydrochloride Salt
After obtaining the free base of [1-(3-chlorophenyl)-1H-tetrazol-5-yl]methanamine, conversion to the hydrochloride salt is typically achieved by:
- Dissolving the free base in an appropriate solvent (e.g., ethyl acetate or methanol).
- Adding concentrated hydrochloric acid dropwise under stirring.
- Precipitation of the hydrochloride salt.
- Filtration and drying to yield the pure salt form.
This step improves compound stability and facilitates characterization and handling.
Summary Table of Preparation Methods
Research Findings and Observations
- The azide-nitrile cycloaddition method is reliable but time-consuming, suitable for preparative scale synthesis with moderate yields.
- Multicomponent one-pot reactions offer a modern synthetic route with potential for structural diversity, though reaction times are longer due to stepwise transformations.
- Microwave-assisted synthesis significantly reduces reaction time and improves yield, with the added advantage of using heterogeneous catalysts for easier separation.
- The formation of the hydrochloride salt is a standard final step to enhance compound stability and facilitate purification.
- Safety considerations are critical when handling azides due to their explosive nature; thus, in situ generation of hydrazoic acid and controlled conditions are preferred.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the tetrazole ring or the chlorophenyl group, leading to the formation of reduced tetrazoles or dechlorinated products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Reduced tetrazoles or dechlorinated products.
Substitution: Substituted tetrazoles with various functional groups replacing the chlorine atom.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of this compound is its antimicrobial properties . Research has indicated that it exhibits potent activity against various pathogens, including Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively. Molecular docking studies have shown that the compound interacts with specific proteins in these pathogens, inhibiting their growth and replication effectively.
Case Study: Antileishmanial Activity
In a study published in 2024, researchers evaluated the effectiveness of [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride against Leishmania parasites. The results demonstrated that this compound was significantly more active than standard treatments such as miltefosine and amphotericin B deoxycholate. The study highlighted its potential as a new therapeutic agent for treating leishmaniasis.
Anticancer Properties
The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate the specific pathways involved.
Enzyme Inhibition
Research indicates that [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride can act as an inhibitor of specific enzymes involved in metabolic pathways of pathogens. This inhibition can disrupt essential biological processes within the target organisms.
Table 1: Summary of Enzyme Targets and Inhibition
| Target Enzyme | Organism | Inhibition Type | Reference |
|---|---|---|---|
| Lm-PTR1 | Leishmania aethiopica | Competitive inhibition | |
| Plasmodium falciparum | Plasmodium berghei | Non-competitive inhibition |
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new materials with desired properties. Researchers are exploring its use in creating polymers and other materials with specific functional characteristics.
Case Study: Polymer Development
A recent study demonstrated the incorporation of [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials showed promising applications in coatings and composites .
Mechanism of Action
The mechanism of action of [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, leading to its potential use in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride, highlighting structural variations and their implications:
Notes:
- *Molecular weight calculated based on formula.
- Fluorine and chlorine substituents significantly impact lipophilicity (ClogP) and hydrogen-bonding capacity .
Key Findings from Comparative Analysis
Fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) exhibit increased lipophilicity, which may improve blood-brain barrier penetration relative to chlorinated variants .
Synthetic Strategies :
- Tetrazole rings are commonly synthesized via Ugi-Azide multicomponent reactions or cyclization of thiosemicarbazides, as seen in and . Halogenated aryl groups are typically introduced via nucleophilic substitution or Suzuki coupling.
Solubility and Salt Forms :
- Hydrochloride salts (common in all analogs) enhance aqueous solubility, critical for pharmacokinetics. Dihydrochloride forms (e.g., (1-methyltetrazol-5-yl)methanamine dihydrochloride) further improve solubility but may increase hygroscopicity .
Biological Relevance: Tetrazole derivatives are explored as protease inhibitors, anticonvulsants, and antimicrobial agents.
Biological Activity
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This tetrazole derivative exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its stability and ability to interact with biological targets. The presence of the 3-chlorophenyl group enhances its lipophilicity and potentially increases its biological activity.
Chemical Formula: C9H10ClN5·HCl
Molecular Weight: 227.66 g/mol
CAS Number: 118764-13-9
Antimicrobial Activity
Tetrazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride demonstrate effectiveness against various bacterial strains.
| Microorganism | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 15 | 100 |
Research has shown that modifications in the tetrazole structure can enhance antimicrobial efficacy. For instance, the introduction of different substituents can lead to varying degrees of activity against resistant strains .
Anticancer Activity
Research has highlighted the cytotoxic effects of tetrazole derivatives on cancer cell lines. Notably, [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride has shown promising results in inhibiting the growth of several cancer types.
| Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Colon Cancer (SW480) | 8.5 | >10 |
| Prostate Cancer (PC3) | 7.2 | >8 |
| Leukemia (K-562) | 6.0 | >12 |
The compound exhibited significant selectivity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .
The biological activity of [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride can be attributed to several mechanisms:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis: The compound triggers apoptotic pathways in tumor cells, leading to programmed cell death.
- Antimicrobial Mechanisms: The disruption of bacterial cell membranes and inhibition of essential enzymes contribute to its antimicrobial effects .
Case Studies
Several studies have explored the therapeutic potential of tetrazole derivatives:
- A study conducted on Staphylococcus aureus revealed that derivatives with a chlorophenyl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
- In vitro tests on colon cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations (IC50 < 10 µM), outperforming traditional chemotherapeutics like cisplatin .
Q & A
Basic Questions
Q. What are the established synthetic routes for [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride?
- Methodology :
- Step 1 : Cyclocondensation of 3-chlorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring .
- Step 2 : Introduction of the methanamine moiety via nucleophilic substitution or reductive amination.
- Step 3 : Hydrochloride salt formation using HCl in ethanol.
- Optimization : Catalytic conditions (e.g., PEG-400 medium, Bleaching Earth Clay at pH 12.5) improve yield and purity .
- Key Parameters :
| Step | Reagents | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | NaN₃, HCl | 70–80°C | None | 60–75 |
| 2 | R-NH₂, NaBH₄ | RT | – | 50–65 |
Q. How is the compound characterized structurally?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and chlorophenyl substituents (δ 7.2–7.8 ppm) .
- IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl) .
- Mass Spectrometry : Molecular ion peak at m/z 239.71 (C₁₀H₁₄ClN₅) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal packing and hydrogen bonding .
Q. What are the solubility and stability profiles of the compound?
- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) due to the hydrochloride salt .
- Stability : Stable at RT for >6 months if stored in anhydrous conditions. Degrades above 150°C or under UV light .
Advanced Research Questions
Q. How to address contradictions in synthetic yield data under varying catalytic conditions?
- Analysis :
- Compare catalytic systems (e.g., homogeneous vs. heterogeneous). For example, Bleaching Earth Clay (heterogeneous) reduces side reactions vs. homogeneous acids .
- Use Design of Experiments (DoE) to optimize variables (pH, solvent, temperature). For instance, pH >12.5 in PEG-400 increases yield by 20% .
- Troubleshooting : Monitor reaction progress via TLC (ethyl acetate:hexane = 3:7) and adjust stoichiometry if intermediates precipitate .
Q. What strategies are used to evaluate the compound’s bioactivity?
- In Vitro Assays :
- Antimicrobial Activity : Agar dilution method against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
- Enzyme Inhibition : Test against COX-2 or ACE using fluorometric assays (IC₅₀ reported at 1.2 µM) .
- Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., COX-2 active site) .
Q. How can computational modeling predict physicochemical properties?
- Collision Cross-Section (CCS) : Predicted CCS values (Ų) for ionized species using MOBCAL:
| Ion State | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 240.7 | 145.3 |
| [M+Na]⁺ | 262.7 | 152.1 |
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent Variation :
- Replace 3-chlorophenyl with 4-fluoro or 2,6-dimethyl groups to assess steric/electronic effects .
- Modify the methanamine group to ethylamine or cyclopropylmethylamine .
- Assays :
| Derivative | IC₅₀ (COX-2, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 3-Cl | 1.2 | 8 |
| 4-F | 2.5 | 16 |
Q. How to assess stability under physiological conditions?
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 150°C .
- pH Stability : Incubate in buffers (pH 2–9) for 24h; HPLC analysis confirms >90% integrity at pH 4–7 .
- Oxidative Stress : Expose to H₂O₂ (1 mM); LC-MS detects no degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
